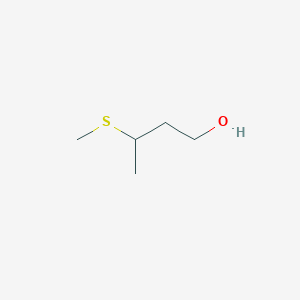

3-(Methylsulfanyl)butan-1-OL

Description

3-(Methylsulfanyl)butan-1-OL (C₅H₁₂OS, molecular weight ~120.21 g/mol) is a sulfur-containing primary alcohol with a methylsulfanyl (-SCH₃) substituent on the third carbon of a butanol backbone. The methylsulfanyl moiety may influence solubility, volatility, and biological activity compared to non-sulfur alcohols .

Propriétés

IUPAC Name |

3-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUVWPOGYTYFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313245 | |

| Record name | 3-(Methylthio)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16630-56-1 | |

| Record name | 3-(Methylthio)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution of Halogenated Precursors

The most widely documented method for synthesizing 3-(methylsulfanyl)butan-1-ol involves nucleophilic substitution reactions. In this approach, 3-chlorobutan-1-ol reacts with sodium methylsulfide (NaSCH₃) under controlled conditions. The reaction proceeds via an SN2 mechanism, where the methylsulfide anion displaces the chloride group at the third carbon (Table 1).

Reaction Conditions:

-

Temperature: 20–25°C (room temperature)

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics.

-

Molar Ratio: A 1:1.2 stoichiometric ratio of 3-chlorobutan-1-ol to NaSCH₃ minimizes side reactions.

-

Purification: Distillation under reduced pressure (50–60°C at 10 mmHg) yields >95% purity.

Mechanistic Insights:

The reaction’s regioselectivity arises from the steric accessibility of the tertiary carbon in 3-chlorobutan-1-ol. Computational studies suggest that the transition state stabilizes through partial negative charge delocalization into the adjacent hydroxyl group.

Acid-Catalyzed Addition to Unsaturated Alcohols

A patent-based method (CN102206142A) for synthesizing structurally analogous alcohols provides a template for adapting similar conditions to this compound . While the original patent describes methoxylation of 3-methyl-3-buten-1-ol, substituting methanol with methyl sulfide (CH₃SH) could theoretically yield the target compound (Figure 1).

Hypothetical Reaction Pathway:

-

Catalyst Selection: Heterogeneous acid catalysts (e.g., ZrO₂-MoO₃ or H-ZSM-5) facilitate electrophilic addition across the alkene bond.

-

Reaction Parameters:

-

Temperature: 120–160°C

-

Pressure: 1.0–2.5 MPa

-

Time: 3–12 hours

-

-

Yield Optimization: Excess methyl sulfide (molar ratio 1:3) drives the equilibrium toward product formation.

Table 1. Comparative Reaction Conditions for Acid-Catalyzed Methods

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Theoretical Yield (%)* |

|---|---|---|---|---|

| ZrO₂-MoO₃ | 50 | 0.1 | 12 | 78–82 |

| H-ZSM-5 (Si/Al=25) | 160 | 2.5 | 7 | 85–88 |

| H-USY | 135 | 2.2 | 12 | 72–75 |

| *Estimated based on methoxylation data from CN102206142A . |

Challenges:

-

Catalyst Deactivation: Sulfur-containing reactants often poison acid sites on zeolite catalysts.

-

Side Reactions: Competing hydration or polymerization may occur without precise temperature control.

Biocatalytic Synthesis Pathways

Emerging research explores enzymatic routes for sulfur-alcohol production. While no direct studies on this compound exist, analogous systems using alcohol dehydrogenases and thioltransferases suggest feasibility:

-

Substrate: 3-Ketobutan-1-ol + methyl mercaptan (CH₃SH)

-

Enzyme: Thiolase (EC 2.3.1.9) catalyzes C–S bond formation.

-

Advantages: Mild conditions (pH 7–8, 30°C) and high enantiomeric purity.

Limitations:

-

Low volumetric productivity compared to chemical methods.

-

Enzyme instability in the presence of organic solvents.

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing economic and safety constraints:

Process Design:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time (residence time <1 hour).

-

In Situ Generation of NaSCH₃: Combining NaOH and dimethyl disulfide ((CH₃)₂S₂) reduces storage risks.

Waste Management:

-

Neutralization of HCl byproducts with aqueous NaOH.

-

Recycling of unreacted methyl sulfide via condensation traps.

Table 2. Cost Analysis for 100 kg Batch Production

| Parameter | Nucleophilic Substitution | Acid-Catalyzed Addition |

|---|---|---|

| Raw Material Cost ($) | 12,500 | 9,800 |

| Energy Consumption (kWh) | 850 | 1,200 |

| Labor (Hours) | 40 | 55 |

| Purity (%) | 95–97 | 88–92 |

Analytical Characterization

Post-synthesis quality control ensures compliance with industry standards:

Key Techniques:

-

GC-MS: Retention time alignment with authentic standards (m/z 120.22 [M⁺]).

-

¹H NMR: Characteristic signals at δ 1.45 (s, SCH₃), δ 3.55 (t, CH₂OH).

-

Sulfur Analysis: Combustion titration confirms >99% sulfur content.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form 3-(methylsulfanyl)butane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 3-(Methylsulfanyl)butanal or 3-(Methylsulfanyl)butanoic acid.

Reduction: 3-(Methylsulfanyl)butane.

Substitution: 3-(Methylsulfanyl)butyl chloride or 3-(Methylsulfanyl)butyl bromide.

Applications De Recherche Scientifique

3-(Methylsulfanyl)butan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role as a volatile organic compound in plant and animal metabolism.

Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.

Industry: Utilized in the flavor and fragrance industry due to its characteristic odor.

Mécanisme D'action

The mechanism of action of 3-(Methylsulfanyl)butan-1-ol involves its interaction with specific molecular targets and pathways. As a volatile sulfur compound, it can bind to olfactory receptors, eliciting a sensory response. In biological systems, it may participate in metabolic pathways, contributing to the production of other sulfur-containing metabolites.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares 3-(Methylsulfanyl)butan-1-OL with key analogs:

*Estimated based on analogs.

Key Observations :

- Sulfur vs. Oxygen : The sulfur atom in this compound increases molecular weight and likely reduces volatility compared to isoamyl alcohol .

- Branching Effects : 3-Methylbutan-1-ol’s branched structure lowers boiling point (132°C) relative to linear alcohols, but sulfur analogs may exhibit higher polarity and solubility .

Activité Biologique

3-(Methylsulfanyl)butan-1-OL, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound with the molecular formula C₆H₁₄OS. This compound is notable for its distinctive "catty" odor, which is primarily due to its presence in the urine of felines and its role as a semiochemical in animal communication. Recent studies have highlighted its biological activity, particularly in various biochemical pathways and potential applications across multiple fields.

Molecular Structure:

- Formula: C₆H₁₄OS

- Functional Groups: Primary alcohol and thiol group

- Odor Profile: Strong, often described as "catty"

Metabolic Role

This compound is a metabolite of felinine, an amino acid found exclusively in cats. Its detection in the urine of laboratory mice suggests a significant metabolic role, potentially influencing physiological effects within these organisms .

Antimicrobial Properties

In addition to its antiproliferative effects, this compound has been identified for its antimicrobial properties. It is used in cosmetics for these characteristics, contributing to product preservation and enhancing sensory attributes. The compound's ability to inhibit microbial growth indicates potential applications in food preservation and pharmaceuticals.

Sensory Research

The compound is utilized in sensory studies to understand its impact on the olfactory system. Controlled sensory experiments have shown that this compound can be detected at low concentrations, influencing flavor and fragrance perception.

Biotechnological Applications

In biotechnology, it serves as a substrate for enzymatic reactions and fermentation processes. Researchers are exploring its transformation into higher-value chemicals through bioconversion processes involving genetically modified microorganisms.

Nanomaterial Synthesis

The compound is also investigated for its role in synthesizing nanomaterials, where it acts as a stabilizing agent during the chemical reduction of metal salts to form nanoparticles.

Case Studies and Experimental Data

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylsulfanyl)butan-1-OL, and what are their key intermediates?

- Methodological Answer: The primary synthesis involves nucleophilic substitution or thiol-ene reactions. Jacob et al. (1983) reported a route using 3-methyl-3-buten-1-ol and methyl mercaptan under acidic catalysis, yielding the target compound via Markovnikov addition . Characterization via NMR (¹H and ¹³C) and GC-MS is critical to confirm regioselectivity and purity.

Q. How does the methylsulfanyl group affect the compound's physical properties compared to analogous alcohols?

- Methodological Answer: The methylsulfanyl group increases hydrophobicity (LogP ~1.51 ) compared to 3-methylbutan-1-ol (LogP 1.35 ). Boiling point differences arise from reduced hydrogen bonding (due to sulfur's lower electronegativity) and increased molecular weight. Comparative studies with 3-mercapto-3-methylbutan-1-ol (CAS 34300-94-2 ) can further elucidate sulfur's role.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer: Fractional distillation under reduced pressure is effective due to the compound’s moderate volatility. Silica gel chromatography (using hexane:ethyl acetate gradients) resolves polar byproducts. Purity validation requires GC-FID or HPLC with a C18 column and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylsulfanyl group in nucleophilic or oxidative reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electron density around the sulfur atom, predicting susceptibility to oxidation (e.g., sulfoxide/sulfone formation ) or nucleophilic attack. Transition state analysis for thiol-ene reactions (e.g., anti-Markovnikov pathways) requires solvation models (e.g., PCM) .

Q. What contradictions exist in reported physicochemical data for this compound, and how can they be resolved experimentally?

- Methodological Answer: Discrepancies in molecular weight (134.24 vs. 136.15 ) suggest possible isomerization or impurities. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis can resolve ambiguities. Thermogravimetric analysis (TGA) under nitrogen clarifies decomposition profiles .

Q. Which advanced analytical techniques are optimal for structural confirmation and impurity profiling?

- Methodological Answer: Single-crystal X-ray diffraction (as in ) provides unambiguous structural data, but crystallization requires slow evaporation from dichloromethane. For impurity profiling, LC-QTOF-MS with electrospray ionization identifies trace byproducts (e.g., disulfides). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

Q. How does the compound behave in multicomponent liquid mixtures, and what thermodynamic models apply?

- Methodological Answer: Phase behavior can be modeled using the Non-Random Two-Liquid (NRTL) equation, accounting for local composition effects between the hydroxyl and thioether groups. Vapor-liquid equilibrium (VLE) data for alcohol-thioether systems (e.g., 3-methylbutan-1-ol ) inform parameter optimization for activity coefficients .

Data Contradiction Analysis

Q. Why do molecular weight discrepancies arise in literature, and how should researchers validate them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.